molecular formula C7H5N3O2 B183503 6-Nitroimidazo[1,2-a]pyridine CAS No. 25045-82-3

6-Nitroimidazo[1,2-a]pyridine

Cat. No.: B183503
CAS No.: 25045-82-3
M. Wt: 163.13 g/mol
InChI Key: RXZZQEFTZIHXRI-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5N3O2 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular weight of this compound is 163.13 g/mol . The InChI string representation of its structure is InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The transformation of these compounds goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 63.1 Ų and a complexity of 192 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds .

Scientific Research Applications

  • Synthesis of Novel Compounds : The imidazo[1,2-a]pyridine system is used as a synthon for constructing fused triazines with potential biological activity. For example, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate has been treated with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, which are then further processed to yield triazine derivatives (Zamora et al., 2004).

  • Structural Diversity and Functionalization : Studies have developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. This includes Suzuki–Miyaura cross-coupling reactions and amination processes (Bazin et al., 2013).

  • SRN1 Reactions : The reactivity of different types of electrophile halides in 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[ 1,2-a]pyridine has been investigated under S RN 1 reaction conditions with various nucleophiles, contributing to the synthesis of new 3-nitroimidazo[1,2-a]pyridine derivatives (Vanelle et al., 2008).

  • Antiproliferative Activity : A method for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones was developed, starting from the coupling of N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines. Some newly synthesized compounds exhibited good antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

  • Antitumor Activity : The synthesis of 1-deazaadenosine, a compound showing good in vitro activity as an inhibitor of various leukemia cell lines, was achieved through the reduction of 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine (Cristalli et al., 1987).

  • Synthesis of Pyridinones : A rapid synthetic route towards new tricyclic pyridinones from 6-halogeno-3-nitroimidazo[1,2-a]pyridines was described, highlighting the versatility of the imidazo[1,2-a]pyridine system in synthesizing structurally complex and potentially bioactive molecules (Vanelle et al., 2005).

  • Antiparasitic Activity : 3-Nitroimidazo[1,2-a]pyridine derivatives displayed significant antileishmanial and antitrypanosomal activities, with one compound identified as a potential antiparasitic hit molecule. These findings demonstrate the therapeutic potential of these compounds in treating parasitic infections (Fersing et al., 2019).

  • Antibacterial Activity : A series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and characterized, but they showed no antibacterial activity against tested bacteria, indicating the specificity of biological activity in these compounds (Ablo et al., 2022).

  • Synthesis of 2-Nitroimidazopyridines : A unique iron-catalyzed oxidative diamination method was developed for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. This was the first method for synthesizing 2-nitroimidazo[1,2-a]pyridines, demonstrating the adaptability of the imidazo[1,2-a]pyridine system for various synthetic applications (Monir et al., 2014).

  • Antitubercular Activity : Nitroimidazoles like TBA-354, a pyridine-containing biaryl compound, have shown exceptional efficacy against chronic murine tuberculosis. Such studies highlight the potential of imidazo[1,2-a]pyridine derivatives in developing new antitubercular agents (Upton et al., 2014).

Safety and Hazards

6-Nitroimidazo[1,2-a]pyridine may be harmful in contact with skin, eyes, and if swallowed . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 6-Nitroimidazo[1,2-a]pyridine are not explicitly mentioned in the sources, the recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates and the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core suggest ongoing interest in this field .

Biochemical Analysis

Biochemical Properties

6-Nitroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found that this compound can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often linked with tumorigenesis, progression, and poor prognosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it has anti-inflammatory activity at a dosage of 10 mg/kg

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Properties

IUPAC Name

6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZQEFTZIHXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344325
Record name 6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-82-3
Record name 6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of the 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde molecule?

A1: The molecule 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde features a largely planar imidazo[1,2-a]pyridine ring system. This ring system is attached to a 4-methoxyphenyl ring and a nitro group, with specific dihedral angles between these groups []. The crystal structure reveals that the molecules are held together by C—H⋯N and C—H⋯O hydrogen bonds, creating layers within the crystal lattice [].

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